molecular formula C27H24N4O4S B10960312 methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10960312
M. Wt: 500.6 g/mol
InChI Key: QVOSYIJMVQJXFW-HYARGMPZSA-N
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Description

Methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the thiazolopyrimidine core: This step often involves the cyclization of a suitable thioamide with a β-ketoester or β-diketone.

    Introduction of the phenoxybenzylidene group: This can be done via a condensation reaction between the thiazolopyrimidine intermediate and a phenoxybenzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development due to its potential pharmacological activities.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.

    Phenoxybenzylidene derivatives: Compounds with phenoxybenzylidene groups and different core structures.

Uniqueness

Methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N4O4S/c1-16-23(26(33)34-4)24(21-15-28-30(3)17(21)2)31-25(32)22(36-27(31)29-16)14-18-9-8-12-20(13-18)35-19-10-6-5-7-11-19/h5-15,24H,1-4H3/b22-14+

InChI Key

QVOSYIJMVQJXFW-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=N1)C5=C(N(N=C5)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=N1)C5=C(N(N=C5)C)C)C(=O)OC

Origin of Product

United States

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